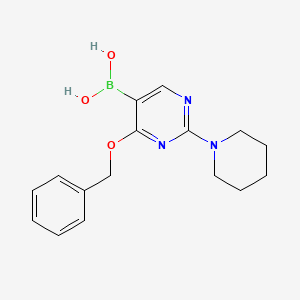

(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid

Vue d'ensemble

Description

“(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid” is a type of boronic acid, which is a highly valuable building block in organic synthesis . Boronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can be converted into a broad range of functional groups .

Molecular Structure Analysis

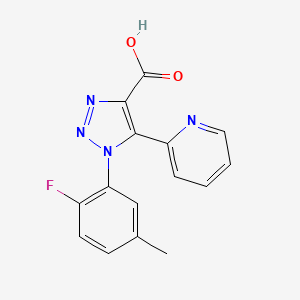

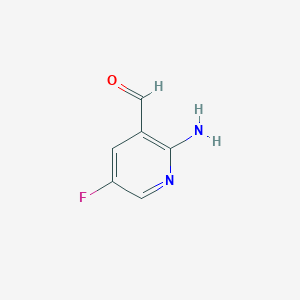

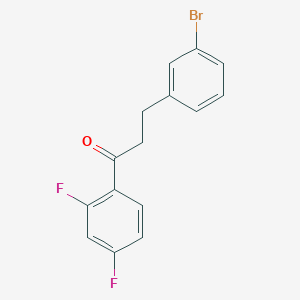

The molecular structure of “(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid” is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a piperidine ring and a benzyloxy group .

Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in a variety of chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. It can be used to create novel boronic acid inhibitors, which are a class of compounds with potential therapeutic applications in targeting enzymes like proteases .

Biochemistry

Within biochemistry, 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid serves as a reagent in the study of enzyme interactions. Its boronic acid group can form reversible covalent bonds with the active sites of enzymes, making it valuable for probing enzyme mechanisms .

Pharmacology

Pharmacologically, the compound can be involved in drug design, particularly in the development of drugs that utilize boron atoms for neutron capture therapy. This therapy is used for treating cancer by capturing thermal neutrons on boron, which then emits alpha particles to destroy cancer cells .

Organic Synthesis

In organic synthesis, the compound is used in Suzuki-Miyaura cross-coupling reactions, a widely employed method for creating carbon-carbon bonds. This reaction is pivotal for constructing complex organic molecules, including pharmaceuticals and polymers .

Analytical Chemistry

Analytically, 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid can be used as a standard or reference compound in chromatography and mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures .

Materials Science

In materials science, the boronic acid moiety of the compound can be used to modify surfaces or create functional materials. For example, it can be used to attach organic molecules to metal oxides or to create sensors for detecting biological molecules .

Chemical Biology

Chemical biologists use this compound to study cell signaling pathways. The boronic acid group can interact with sugars and other biomolecules, which is useful for understanding cellular processes and developing new diagnostic tools .

Environmental Science

Lastly, in environmental science, derivatives of this compound could be explored for their potential use in environmental remediation. For instance, they could be used to create materials that capture pollutants or serve as indicators of environmental quality .

Mécanisme D'action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a boronate complex, which can then participate in various types of reactions . In the Suzuki–Miyaura coupling, for example, the boronic acid reacts with a halide or pseudohalide to form a new carbon-carbon bond .

Orientations Futures

The field of boronic acid chemistry continues to be a vibrant area of research, with new synthetic methods and applications being developed regularly . Future directions in this field may include the development of more efficient and selective synthetic methods, the exploration of new reaction mechanisms, and the design of novel boronic acid-based materials and pharmaceuticals .

Propriétés

IUPAC Name |

(4-phenylmethoxy-2-piperidin-1-ylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BN3O3/c21-17(22)14-11-18-16(20-9-5-2-6-10-20)19-15(14)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,21-22H,2,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOMEULVXQDYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)N3CCCCC3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675310 | |

| Record name | [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid | |

CAS RN |

1309980-72-0 | |

| Record name | [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B1522650.png)

![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)